molecular formula C23H16F3N5O2 B2569952 2-(2-methylphenyl)-5-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1206992-08-6

2-(2-methylphenyl)-5-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No. B2569952
CAS RN: 1206992-08-6
M. Wt: 451.409
InChI Key: DCXPFEJSRSROBM-UHFFFAOYSA-N
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Description

2-(2-methylphenyl)-5-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a useful research compound. Its molecular formula is C23H16F3N5O2 and its molecular weight is 451.409. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antioxidant Activities

  • A study on the synthesis of new 1,2,3-triazolyl pyrazole derivatives demonstrated their potential as antimicrobial agents, showing broad-spectrum activities against bacteria and fungi, along with moderate to good antioxidant activities. These compounds were synthesized via a Vilsmeier–Haack reaction approach and characterized by various spectroscopic methods. The antimicrobial activity was further supported by in silico molecular docking studies, suggesting their role as inhibitors of specific enzymes in bacteria (Bhat et al., 2016).

Insecticidal Activity

  • Research on anthranilic diamides analogs containing 1,3,4-oxadiazole rings revealed their effectiveness as insecticides against the diamondback moth. The structure-activity relationship (SAR) and density functional theory (DFT) studies provided insights into their insecticidal activities, highlighting the potential of these compounds in agricultural pest control (Qi et al., 2014).

Antibacterial Activity

  • Another study focused on the synthesis of novel oxadiazole derivatives and their antibacterial efficacy. These compounds displayed significant activity against various bacterial strains, with specific compounds showing high effectiveness compared to standard antibiotics. This research underscores the potential of oxadiazole derivatives in developing new antibacterial agents (Rai et al., 2009).

Antitubercular and Anticancer Activities

  • A comprehensive study on oxadiazole and pyrazine derivatives showcased their antitubercular activities through computational analysis, spectroscopic characterization, and biological evaluation. These compounds exhibited potent antitubercular properties, with some showing greater effectiveness than standard treatments. Additionally, molecular docking studies suggested potential anti-cancer applications (El-Azab et al., 2018).

Pharmaceutical Applications

  • Investigations into heterocyclic derivatives of 1,3,4-oxadiazole and pyrazoles have shown promising results for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These studies highlight the multifaceted pharmacological potentials of these compounds, paving the way for new therapeutic developments (Faheem, 2018).

properties

IUPAC Name

2-(2-methylphenyl)-5-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16F3N5O2/c1-14-4-2-3-5-17(14)18-12-19-22(32)30(10-11-31(19)28-18)13-20-27-21(29-33-20)15-6-8-16(9-7-15)23(24,25)26/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCXPFEJSRSROBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN3C=CN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC=C(C=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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